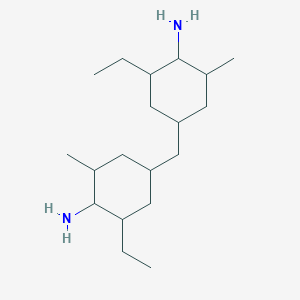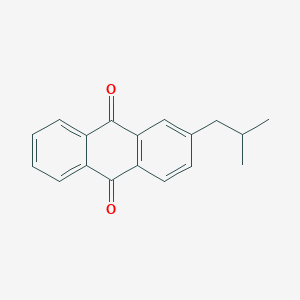![molecular formula C75H78N9O6Yb B13135926 Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate](/img/structure/B13135926.png)
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate is a complex chemical compound that features a rare earth metal, ytterbium, coordinated with a binaphthalene-derived ligand and a tetramethylguanidinium cation
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate typically involves the following steps:
Preparation of the Ligand: The binaphthalene-derived ligand is synthesized through a series of organic reactions, starting from commercially available binaphthalene. The ligand is then functionalized to introduce the diolato groups.
Formation of the Ytterbium Complex: The functionalized ligand is reacted with ytterbium salts (such as ytterbium chloride or ytterbium nitrate) under controlled conditions to form the ytterbium complex.
Introduction of the Tetramethylguanidinium Cation: The final step involves the addition of tetramethylguanidinium chloride to the ytterbium complex, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis process. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification techniques like recrystallization and chromatography may be employed to isolate the final product.
化学反应分析
Types of Reactions
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in the oxidation state of the ytterbium center.
Reduction: Reduction reactions can also occur, potentially altering the coordination environment of the ytterbium ion.
Substitution: Ligand substitution reactions can take place, where the binaphthalene-derived ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange can be facilitated by using excess amounts of the new ligand and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while reduction could produce lower oxidation state species.
科学研究应用
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including asymmetric synthesis and polymerization.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding metal-ligand interactions.
Industry: It can be used in the development of advanced materials, such as luminescent materials and sensors.
作用机制
The mechanism by which Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate exerts its effects involves coordination chemistry. The ytterbium ion interacts with the binaphthalene-derived ligand and the tetramethylguanidinium cation, forming a stable complex. This complex can participate in various chemical reactions, influencing the reactivity and properties of the compound. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
相似化合物的比较
Similar Compounds
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lanthanate: Similar structure but with a different rare earth metal.
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]terbate: Another similar compound with terbium instead of ytterbium.
Uniqueness
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate is unique due to the specific coordination environment of the ytterbium ion and the properties imparted by the binaphthalene-derived ligand. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.
属性
分子式 |
C75H78N9O6Yb |
|---|---|
分子量 |
1374.5 g/mol |
IUPAC 名称 |
hydron;1-(2-oxidonaphthalen-1-yl)naphthalen-2-olate;1,1,3,3-tetramethylguanidine;ytterbium(3+) |
InChI |
InChI=1S/3C20H14O2.3C5H13N3.Yb/c3*21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;3*1-7(2)5(6)8(3)4;/h3*1-12,21-22H;3*6H,1-4H3;/q;;;;;;+3/p-3 |
InChI 键 |
MMHOZKMKNPDMKI-UHFFFAOYSA-K |
规范 SMILES |
[H+].[H+].[H+].CN(C)C(=N)N(C)C.CN(C)C(=N)N(C)C.CN(C)C(=N)N(C)C.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])[O-].[Yb+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl3-thiabicyclo[3.1.0]hexane-6-carboxylate3,3-dioxide](/img/structure/B13135846.png)
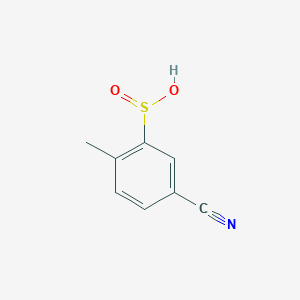
![(5,10-Didodecyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B13135855.png)

![2-[4-Carboxy-6-(4-carboxypyridin-2-yl)pyridin-2-yl]-6-(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid](/img/structure/B13135864.png)

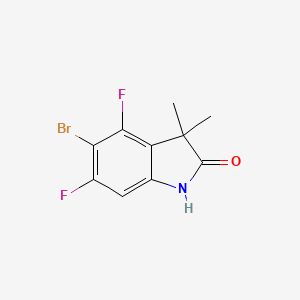
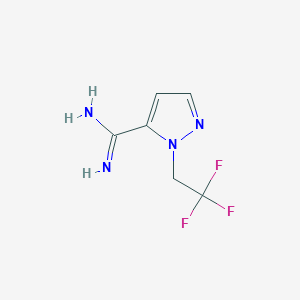
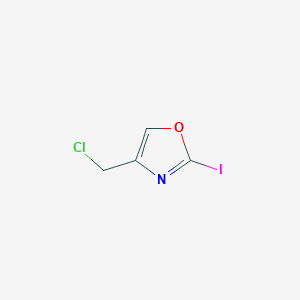
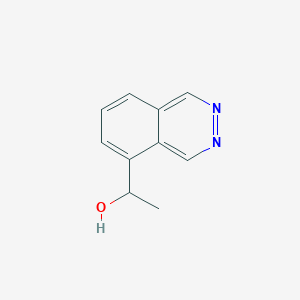
![8-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13135915.png)
![N-[2-(1H-Imidazol-5-yl)ethyl][2,2'-bithiophene]-5-carboxamide](/img/structure/B13135918.png)
